molecular formula C17H29NO4 B12069172 (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12069172
M. Wt: 311.4 g/mol
InChI Key: XCNTUTILQBCITC-UHFFFAOYSA-N
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Description

(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl-protected amine and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the cyclohexane ring: The cyclohexane ring is formed through a cyclization reaction, often involving a Grignard reagent or other organometallic compounds.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced via oxidation of an alcohol precursor or through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the cyclobutylmethyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

    Substitution: The primary amine is obtained after removal of the tert-butoxycarbonyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand or catalyst in various organic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

    Drug Development: Its structural features make it a candidate for drug design and development.

Medicine

    Diagnostics: Used in the synthesis of diagnostic probes.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to reveal the active amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid
  • (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid

Uniqueness

  • Structural Features : The cyclobutylmethyl group provides unique steric and electronic properties compared to other similar compounds.
  • Reactivity : The compound’s reactivity can be fine-tuned by modifying the substituents on the cyclohexane ring or the amine group.

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

4-[cyclobutylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(11-12-5-4-6-12)14-9-7-13(8-10-14)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20)

InChI Key

XCNTUTILQBCITC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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